molecular formula C7H6FNO B6318485 N-phenylcarbamoyl fluoride CAS No. 458-91-3

N-phenylcarbamoyl fluoride

Cat. No.: B6318485
CAS No.: 458-91-3
M. Wt: 139.13 g/mol
InChI Key: DZXAINSCQJRLEG-UHFFFAOYSA-N
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Description

Contextualization within Fluorine Chemistry and Fluorinated Synthons

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has gained immense importance in various scientific disciplines, including pharmaceuticals, agrochemicals, and materials science. wikipedia.org The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting unique properties such as high thermal stability and resistance to metabolic degradation. wikipedia.org This has led to the widespread incorporation of fluorine into bioactive molecules to enhance their efficacy and pharmacokinetic profiles. wikipedia.org

N-phenylcarbamoyl fluoride (B91410) is a prime example of a "fluorinated synthon," a building block used to introduce fluorine or fluorine-containing groups into larger molecules. Its utility stems from the controlled reactivity of the carbamoyl (B1232498) fluoride moiety, which can participate in a variety of chemical transformations.

Significance of the Carbamoyl Fluoride Moiety in Advanced Organic Synthesis

The carbamoyl fluoride group [-N-C(=O)F] is a versatile functional group in advanced organic synthesis. Unlike their more reactive carbamoyl chloride counterparts, carbamoyl fluorides often exhibit greater stability, making them easier to handle and store. yorku.ca This stability, however, does not render them unreactive. They serve as competent electrophiles in cross-coupling reactions and can be used to synthesize a wide array of other functional groups. yorku.cayorku.ca

The controlled reactivity of carbamoyl fluorides allows for their use in the synthesis of ureas, carbamates, thiocarbamates, and amides. nih.gov For instance, they can react with amines to form ureas, with alcohols to form carbamates, and with silylated nucleophiles in the presence of a nickel catalyst to generate various carbonyl compounds. yorku.ca This reactivity has made them valuable intermediates in the construction of complex molecular architectures.

Recent research has focused on developing novel and more efficient methods for the synthesis of carbamoyl fluorides, highlighting their growing importance in the field. yorku.caorganic-chemistry.orgresearchgate.net These methods often aim to avoid the use of hazardous reagents like phosgene (B1210022), which was traditionally used to create the carbamoyl chloride precursors. yorku.ca Newer, safer protocols utilize reagents such as (triphenylphosphonio)difluoroacetate (B2812620) (PDFA) in combination with an oxidant, or employ electrochemical methods. nih.govorganic-chemistry.org

Historical Perspectives on Carbamoyl Fluoride Research

The synthesis of carbamoyl fluorides dates back to the mid-20th century. yorku.ca One of the earliest methods involved the halogen exchange of a pre-formed carbamoyl chloride with a fluoride salt like potassium fluoride. yorku.ca While effective, this two-step process often required long reaction times and the use of toxic phosgene derivatives to generate the initial carbamoyl chloride. yorku.ca

For a considerable period, the development and application of carbamoyl fluorides in synthesis lagged behind their chloride analogs. yorku.ca However, in recent years, there has been a resurgence of interest in these compounds. This revival is driven by the need for more stable and selective reagents in complex molecule synthesis and the development of new synthetic methodologies that avoid hazardous materials. yorku.caresearchgate.net Modern approaches, such as those utilizing in situ generation of difluorophosgene surrogates or deoxyfluorination of oxamic acids, have made carbamoyl fluorides more accessible and have expanded their synthetic utility. nih.govorganic-chemistry.org This has led to a greater appreciation of their potential in organic synthesis and medicinal chemistry. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylcarbamoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXAINSCQJRLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439705
Record name N-phenylcarbamoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458-91-3
Record name N-phenylcarbamoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for N Phenylcarbamoyl Fluoride and Analogues

Direct Synthesis Approaches

Recent innovations have focused on direct synthetic routes from readily available starting materials, bypassing the need for hazardous reagents like phosgene (B1210022) or difluorophosgene gas.

A contemporary method for synthesizing carbamoyl (B1232498) fluorides involves the direct reaction of secondary amines with a surrogate for the highly toxic difluorophosgene (COF₂). yorku.canih.gov This is achieved by using a difluorocarbene (:CF₂) source, which is then oxidized in situ to generate a reactive carbonyl fluoride (B91410) equivalent. A prominent difluorocarbene precursor used for this purpose is (triphenylphosphonio)-difluoroacetate (PDFA), a bench-stable and non-hygroscopic solid. yorku.caorganic-chemistry.org The strategy allows for the synthesis of a wide range of carbamoyl fluorides directly from secondary amines, which are more broadly available than the hydroxylamines required in some other methods. yorku.ca

Building on the difluorocarbene surrogate strategy, pyridine (B92270) N-oxides have been identified as effective oxidants for the transformation. yorku.caorganic-chemistry.org In this protocol, the difluorocarbene, generated from a source like PDFA, is oxidized by a pyridine N-oxide (e.g., 4-methylpyridine (B42270) N-oxide) to form the difluorophosgene equivalent in situ. yorku.caorganic-chemistry.org This intermediate then reacts with a secondary amine present in the mixture to yield the desired carbamoyl fluoride. organic-chemistry.org This method is notable for its mild conditions and good to excellent yields across a diverse range of secondary amines, including those containing heterocyclic and unsaturated functionalities. yorku.caorganic-chemistry.org The use of pyridine N-oxide is advantageous as the reduction byproduct, pyridine, is a common additive in the synthesis of carbamoyl chlorides from triphosgene. yorku.ca

Table 1: Examples of Pyridine N-Oxide Mediated Synthesis of Carbamoyl Fluorides from Secondary Amines
Secondary AmineReagentsConditionsProductYield (%)Reference
N-BenzylanilinePDFA, 4-Methylpyridine N-oxideMeCN, 60 °C, 1 hN-Benzyl-N-phenylcarbamoyl fluoride97 yorku.ca
N-MethylanilinePDFA, 4-Methylpyridine N-oxideMeCN, 60 °C, 1 hN-Methyl-N-phenylcarbamoyl fluoride77 yorku.ca
DibenzylaminePDFA, 4-Methylpyridine N-oxideMeCN, 60 °C, 1 hN,N-Dibenzylcarbamoyl fluoride99 yorku.ca
N-Benzyl-4-nitroanilinePDFA, 4-Methylpyridine N-oxideMeCN, 60 °CN-Benzyl-N-(4-nitrophenyl)carbamoyl fluoride58 doi.org

The development of metal-free synthetic protocols is a significant goal in modern chemistry to avoid potential contamination of products with metal residues. unl.edu

Pyridine N-Oxide/DFC Method : The aforementioned synthesis using difluorocarbene surrogates and pyridine N-oxide is a prime example of a metal-free approach. yorku.caresearchgate.net It relies on inexpensive, bench-stable, and readily accessible starting materials, avoiding the use of sensitive or explosive fluorinating agents. yorku.canih.gov

Electrochemical Synthesis : A novel metal-free method involves the anodic oxidation of oxamic acids. nih.gov This electrochemical approach uses Et₃N·3HF as both an affordable nucleophilic fluoride source and the supporting electrolyte. The reaction proceeds at room temperature using a simple setup with a carbon graphite (B72142) anode and a platinum or stainless-steel cathode, offering a practical and scalable route to carbamoyl fluorides. nih.gov

CDI-Based Three-Step Synthesis : Another mild, three-step procedure has been developed that avoids corrosive and highly toxic reagents. nih.gov This method begins with the carbamoylation of a secondary amine using 1,1'-carbonyldiimidazole (B1668759) (CDI), a stable solid phosgene surrogate. The resulting N-carbamoylimidazole is then activated by alkylation (e.g., with methyl iodide), followed by a halogen exchange with an inorganic fluoride salt like potassium fluoride (KF) to furnish the final carbamoyl fluoride. nih.gov

Historically, the most common method for preparing carbamoyl fluorides was a two-step process starting from a secondary amine. yorku.ca The first step involves reacting the amine with phosgene or a safer phosgene surrogate, such as triphosgene, to form the corresponding carbamoyl chloride. yorku.canih.gov The second step is a halogen exchange (HALEX) reaction, where the carbamoyl chloride is treated with an inorganic metal fluoride salt, often in large excess, to yield the carbamoyl fluoride. yorku.ca

While robust, this historical method has significant drawbacks compared to modern direct approaches. It requires two separate synthetic operations and involves the use of highly toxic phosgene-releasing agents. nih.gov In contrast, modern methods, such as the pyridine N-oxide mediated protocol, offer a more streamlined, single-step synthesis directly from the amine, using safer, non-gaseous, and bench-stable reagents, thereby representing a significant advancement in terms of safety and efficiency. yorku.caresearchgate.net

Table 2: Comparison of Synthesis Methodologies for Carbamoyl Fluorides
MethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
Historical (HALEX) Secondary AminePhosgene/Triphosgene, Metal Fluoride (e.g., KF)Robust and well-establishedTwo-step process; uses highly toxic phosgene; long reaction times. yorku.canih.gov
DFC/Pyridine N-Oxide Secondary AminePDFA, Pyridine N-oxideDirect, one-pot synthesis; metal-free; uses stable, non-toxic reagents. yorku.caorganic-chemistry.orgIsolation of some electron-deficient products can be challenging. doi.org
Electrochemical Oxamic Acid (from Amine)Et₃N·3HF, ElectricityMetal-free; mild conditions; scalable (flow chemistry possible). nih.govRequires electrochemical setup; starts from oxamic acid precursor.
CDI-Based Route Secondary AmineCDI, Methyl Iodide, KFUses stable, non-corrosive reagents; no chromatography needed for some products. nih.govThree-step procedure; limited to basic, sterically unhindered amines. nih.gov

Advanced Fluorination Techniques Applicable to Carbamoyl Systems

Beyond direct constructions, advanced fluorination strategies can be applied to molecular scaffolds to install the carbamoyl fluoride moiety.

Desulfurization-fluorination is a powerful technique where a carbon-sulfur bond is cleaved and replaced with a carbon-fluorine bond. This approach has been successfully applied to create N-fluoroalkyl carbamoyl fluorides, which are valuable building blocks. nih.govresearchgate.net A key example is the synthesis of N-difluoromethyl (N-CF₂H) carbamoyl fluorides from thioformamide (B92385) precursors. nih.govnih.gov The protocol involves a one-pot conversion of thioformamides through a desulfurization-fluorination process coupled with acylation. nih.gov For instance, reacting a thioformamide with a reagent like silver trifluoromethoxide (AgOCF₃) can generate F₂C=O in situ in a controlled manner, which then couples with the desulfurated amine intermediate. nih.gov This strategy unlocks access to novel fluorinated motifs that would be difficult to obtain through other means. nih.govresearchgate.net

Table 3: Example of Desulfurization-Fluorination for N-CF₂H Carbamoyl Fluoride Synthesis
Starting MaterialKey ReagentsIntermediate ProcessProductReference
N-Aryl ThioformamideAgOCF₃, AgFDesulfurization-fluorination coupled with carbonylationN-Aryl-N-difluoromethylcarbamoyl fluoride nih.gov

Electrophilic Fluorination Methodologies

Electrophilic fluorination has emerged as a cornerstone for the synthesis of organofluorine compounds, including carbamoyl fluorides. wikipedia.org This approach involves the reaction of a nucleophilic substrate with an electrophilic fluorine source. wikipedia.org The development of stable, selective, and safe N-F reagents has been pivotal, largely replacing hazardous alternatives like elemental fluorine. wikipedia.orgorganicreactions.org

Reagents such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor, are prominent in this class. wikipedia.orgwikipedia.org These reagents contain an electron-deficient nitrogen atom bonded to fluorine, rendering the fluorine atom electrophilic. wikipedia.org The reactivity of these N-F compounds can be tuned, with cationic reagents like Selectfluor generally being more powerful fluorinating agents than neutral ones like N-fluorosulfonamides. wikipedia.orgorganicreactions.org

A significant advancement in the synthesis of carbamoyl fluorides involves the in situ generation of a difluorophosgene surrogate. yorku.canih.gov This method utilizes a combination of a difluorocarbene (DFC) source, such as (triphenylphosphonio)difluoroacetate (B2812620) (PDFA), and a mild oxidant, like 4-methylpyridine N-oxide. yorku.cayorku.ca The oxidant converts the difluorocarbene to difluorophosgene, which then reacts with a secondary amine to yield the corresponding carbamoyl fluoride. yorku.ca This approach is notable for its use of bench-stable and inexpensive starting materials, avoiding the need for pre-functionalized substrates or highly sensitive and toxic reagents like phosgene derivatives. yorku.canih.gov The reaction demonstrates broad functional group tolerance, accommodating heterocycles, alkenes, and alkynes. yorku.ca

Table 1: Synthesis of N-Arylcarbamoyl Fluorides using a Difluorophosgene Surrogate yorku.ca
Substrate (Secondary Amine)ProductYield (%)
N-BenzylanilineN-Benzyl-N-phenylcarbamoyl fluoride99
N-Benzyl-4-methoxyanilineN-Benzyl-N-(4-methoxyphenyl)carbamoyl fluoride99
N-Benzyl-4-chloroanilineN-Benzyl-N-(4-chlorophenyl)carbamoyl fluoride97
N-Benzyl-3-fluoroanilineN-Benzyl-N-(3-fluorophenyl)carbamoyl fluoride96
N-MethylanilineN-Methyl-N-phenylcarbamoyl fluoride77

Radical-Mediated Fluorination Pathways

Radical-mediated processes offer alternative and powerful strategies for the formation of C-F bonds. These pathways often involve the generation of a radical intermediate which is then trapped by a fluorine source. Photoredox catalysis has become a key enabling technology in this area, using visible light to initiate single-electron transfer (SET) processes that can generate the required radical species under mild conditions. d-nb.infochinesechemsoc.org

One notable radical-mediated approach to carbamoyl fluorides is the electrochemical anodic oxidation of oxamic acids, termed eFluorination. nih.govacs.org In this process, the oxamic acid undergoes an irreversible electrochemical oxidation to form a carboxyl radical. nih.govacs.org This unstable intermediate rapidly loses carbon dioxide to generate an acyl radical. nih.govacs.org A subsequent second electron transfer produces a highly electrophilic cationic isocyanate derivative, which is then captured by a nucleophilic fluoride source, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), to furnish the desired carbamoyl fluoride. nih.govacs.org This method is distinguished by its operational simplicity, scalability, and compatibility with a wide array of functional groups, including alkenes, alkynes, esters, and sulfones. acs.orggre.ac.uk

Table 2: Electrochemical Synthesis of Carbamoyl Fluorides from Oxamic Acids acs.org
Substrate (Oxamic Acid Derivative)ProductYield (%)
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-2-oxoacetic acid1,2,3,4-Tetrahydroisoquinoline-2-carbonyl fluoride87
2-((4-Bromobenzyl)(phenyl)amino)-2-oxoacetic acidN-(4-Bromobenzyl)-N-phenylcarbamoyl fluoride85
2-((4-Cyanobenzyl)(phenyl)amino)-2-oxoacetic acidN-(4-Cyanobenzyl)-N-phenylcarbamoyl fluoride78
2-(Cyclopropyl(phenyl)amino)-2-oxoacetic acidN-Cyclopropyl-N-phenylcarbamoyl fluoride72
2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoacetic acid3,4-Dihydroquinoline-1(2H)-carbonyl fluoride65

Another strategy involves the silver-catalyzed carbofluorination of olefins using carbamoyl radicals. researchgate.net These radicals can be generated from sodium oxamate (B1226882) salts in the presence of an oxidant like potassium persulfate (K₂S₂O₈) and a radicophilic fluorine source such as Selectfluor™. researchgate.net This method provides direct access to β-fluoroamides. researchgate.net

Environmentally Conscious (e.g., PFAS-Free) Synthetic Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes for fluorinated compounds. nih.gov Key considerations include the reduction of waste, avoidance of hazardous solvents and reagents, and the use of catalytic methods and renewable resources. nih.gov

A significant environmental concern in fluorine chemistry is the use and generation of per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals" due to their extreme persistence. wikipedia.org Consequently, developing PFAS-free synthetic protocols is a major goal. europeanpharmaceuticalreview.comuva.nl Recent research has demonstrated innovative methods for synthesizing fluorinated compounds that avoid PFAS reagents. uva.nlsciencedaily.com One such strategy employs caesium fluoride as a benign fluorine source in a flow chemistry system to generate trifluoromethylated compounds, thereby reducing PFAS-related waste. uva.nlsciencelink.net While this specific work focuses on -CF₃ groups, the underlying principle of replacing bespoke fluorinated reagents with simple fluoride salts is a crucial step towards more sustainable organofluorine synthesis. uva.nl

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, represents another green synthetic approach. nih.govbeilstein-journals.org Techniques like ball milling can lead to faster reaction times, higher yields, and a significant reduction in solvent waste compared to conventional solution-based methods. nih.gov This solvent-free approach has been successfully applied to the synthesis of various fluorinated compounds, such as imines and pyrazolones, demonstrating its potential for producing fluorinated building blocks in an environmentally benign manner. beilstein-journals.orgnih.govmdpi.com

Furthermore, the electrochemical methods described previously (see 2.2.3) also align with green chemistry principles. nih.govgre.ac.uk They often proceed under mild, room-temperature conditions, can be performed without strictly anhydrous or degassed solvents, and can be adapted to flow chemistry setups, which enhances safety and scalability. nih.govyoutube.com The use of electricity as a "traceless" reagent avoids the stoichiometric byproducts associated with many chemical oxidants. nih.gov

Chemical Reactivity and Mechanistic Investigations of N Phenylcarbamoyl Fluoride

Nucleophilic Reactivity and Substitution Patterns

N-Phenylcarbamoyl fluoride (B91410) serves as a versatile reagent in organic synthesis, readily undergoing nucleophilic substitution at the carbonyl carbon. This reactivity allows for the construction of a diverse array of important organic molecules.

Cross-Coupling Reactions with Nucleophiles

N-phenylcarbamoyl fluoride participates in cross-coupling reactions with various nucleophiles, often facilitated by transition metal catalysts. These reactions provide efficient pathways to form new carbon-nitrogen and carbon-oxygen bonds. For instance, the cross-coupling of carbamoyl (B1232498) fluorides with silylated nucleophiles can be achieved using an affordable and earth-abundant nickel catalyst. yorku.ca This method is notable for its base-free conditions, with the formation of a fluorosilane byproduct providing the thermodynamic driving force. yorku.ca Nickel-catalyzed cross-coupling reactions have also been successfully employed with organozinc reagents, demonstrating tolerance for a wide range of functional groups on both the aryl fluoride and the nucleophile. nih.gov

The scope of nucleophiles extends to Grignard reagents, where a nickel catalyst in the presence of a specific triarylphosphine ligand enables the efficient coupling with aryl fluorides. organic-chemistry.org This system exhibits high reactivity and unique chemoselectivity, attributed to the synergistic effect of nickel and magnesium atoms. organic-chemistry.org Furthermore, silylboronate-mediated cross-coupling reactions of aryl fluorides with allenes have been developed, allowing for the construction of complex molecular architectures containing all-carbon quaternary centers. nih.gov

Role of Transition Metal Catalysis in Reactivity

Transition metal catalysis is pivotal in activating the relatively inert C-F bond of this compound and facilitating its reaction with nucleophiles. Nickel and palladium are the most commonly employed metals for this purpose.

Nickel-catalyzed reactions often proceed through a Ni(0)/Ni(II) or a Pd(II)/Pd(IV) catalytic cycle. yorku.canih.gov In the case of nickel-catalyzed cross-coupling with organozinc reagents, Ni(PCy3)2Cl2 has proven to be an effective catalyst. nih.gov For Grignard reagents, a specially designed phosphine (B1218219) ligand that coordinates both nickel and magnesium enhances the catalytic activity. organic-chemistry.org The development of transition metal-catalyzed reactions of carbamoyl chlorides, structural analogs of carbamoyl fluorides, has provided a powerful toolbox for synthesizing amide-containing molecules and heterocycles. researchgate.net These reactions encompass a variety of transformations, including cross-coupling and annulation reactions. researchgate.net

Palladium catalysis has also been extensively studied. For example, palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium isocyanate, in the presence of alcohols as nucleophiles, provides a general route to N-aryl carbamates. mit.edu This methodology has been extended to the synthesis of S-thiocarbamates and diisocyanate precursors. mit.edu The mechanism of these reactions often involves the in-situ formation of an isocyanate intermediate.

Formation of Ureas, Carbamates, and Alkynamides from Carbamoyl Fluorides

This compound is a valuable precursor for the synthesis of ureas, carbamates, and alkynamides, which are important functional groups in pharmaceuticals and materials science.

Ureas: Unsymmetrical ureas can be synthesized from this compound through a two-step process. First, reaction with a primary amine can generate an isocyanate intermediate in situ, which then reacts with a second amine to form the urea. wikipedia.org The reaction of this compound with amines can be controlled to produce either the carbamoyl fluoride adduct or the corresponding urea, depending on the reaction conditions and the nature of the amine. nih.gov For instance, the reaction of [11C]carbonyl difluoride with anilines proceeds through a putative [11C]carbamoyl fluoride and an isolable [11C]isocyanate intermediate to yield unsymmetrical [11C]ureas. nih.gov

Carbamates: Carbamates can be readily prepared by reacting this compound with alcohols. This reaction can be catalyzed by a variety of methods, including transition metals. Palladium-catalyzed synthesis of N-aryl carbamates has been achieved by coupling aryl halides with sodium cyanate (B1221674) in the presence of an alcohol. mit.edu Carbamoyl fluorides can also react with silyl (B83357) enol ethers in the presence of a fluoride source to produce enol carbamates. yorku.ca

Alkynamides: The synthesis of alkynamides from carbamoyl fluorides has been accomplished through nickel-catalyzed alkynylation. nih.govnih.gov This method allows for the formation of N-CF3 alkynamides and other derivatives. yorku.canih.gov The reaction of N-CH2F and N-CHRF carbamoyl fluorides with terminal alkynes provides access to a range of N-monofluoromethylated alkynamides. nih.govresearchgate.net

Table 1: Synthesis of Ureas, Carbamates, and Alkynamides from Carbamoyl Fluorides

Product Class Nucleophile Catalyst/Conditions General Reaction
Ureas Amines Often proceeds via an isocyanate intermediate R-NH-CO-F + R'-NH2 → R-N=C=O → R-NH-CO-NH-R'
Carbamates Alcohols Transition metal catalysts (e.g., Pd) or fluoride source R-NH-CO-F + R'-OH → R-NH-CO-OR'
Alkynamides Terminal Alkynes Nickel catalysts R-NH-CO-F + HC≡C-R' → R-NH-CO-C≡C-R'

Reactions as Fluorinating Agents or HF-Donors

While this compound is primarily used as a carbamoylating agent, compounds containing N-F bonds can act as electrophilic fluorinating agents. nih.govbeilstein-journals.org The reactivity of these N-F reagents depends on the substituents on the nitrogen atom. nih.gov Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are potent electrophilic fluorinating agents used to introduce fluorine into a wide variety of organic molecules. mdpi.com

Transition metal-catalyzed reactions have been developed that utilize fluorinating reagents to create valuable fluorinated compounds. nih.govrsc.org These methods are crucial for the synthesis of fluorine-containing pharmaceuticals and agrochemicals. rsc.org For example, palladium-catalyzed allylic C-H fluorination of simple alkenes has been achieved using Et3N·3HF as a nucleophilic fluoride source. nih.gov While this compound itself is not a primary choice as a general fluorinating agent, the broader class of N-F compounds demonstrates this reactivity. The synthesis of alkyl fluorides can be achieved through the decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor. organic-chemistry.org

In some contexts, particularly under protic conditions or in the presence of strong Lewis acids, carbamoyl fluorides could potentially act as a source of hydrogen fluoride (HF). However, this is not their primary mode of reactivity and is less documented than their role as carbamoylating agents. The hydrogen bond between a hydrogen bond donor and the fluorine atom of hydrogen fluoride involves the interaction of the non-bonding π-orbitals of fluorine with the σ* orbital of the D-H bond. bris.ac.uk

Intramolecular Rearrangements and Cyclization Pathways

This compound derivatives bearing appropriate functional groups can undergo intramolecular rearrangements and cyclization reactions to form heterocyclic structures. These reactions are often facilitated by transition metal catalysts.

For instance, palladium-catalyzed intramolecular amidation of 2-(buta-1,3-dienyl) phenylcarbamoyl chloride, a close analog of the fluoride, leads to the synthesis of spiro[indoline-3,3'-pyrrolidine] (B2616578) derivatives. dicp.ac.cn Nickel-catalyzed enantioselective carbocarbamoylation of unactivated alkenes tethered to a carbamoyl fluoride has been developed to produce γ-lactams with an all-carbon quaternary center. dicp.ac.cn In this process, the stereodefined carbamoyl metalation is followed by interception of the resulting σ-alkyl metal species. researchgate.net

The N-phenylcarbamoyl group can also act as a participating group in glycosylation reactions, influencing the stereochemical outcome of the cyclization. colab.wsresearchgate.net Intramolecular Heck reactions represent another pathway for the cyclization of appropriately substituted carbamoyl derivatives. mdpi-res.com The ability to control these cyclization pathways is crucial for the synthesis of complex, biologically active molecules.

Solvolysis Studies and Kinetic Isotope Effects

The solvolysis of carbamoyl chlorides, which are structurally similar to carbamoyl fluorides, has been extensively studied to elucidate their reaction mechanisms. nih.govresearchgate.net These studies often employ the extended Grunwald-Winstein equation to analyze the solvent effects on the reaction rates. nih.govmdpi.com The solvolysis of N-methyl-N-phenylcarbamoyl chloride has been investigated in various solvents, and the data suggests a mechanism that can vary depending on the solvent system. nih.govresearchgate.net For many disubstituted carbamoyl chlorides, the solvolysis reactions are proposed to proceed through an SN1 mechanism, involving the formation of a carbamoyl cation intermediate. nih.govresearchgate.net

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms. wikipedia.orglibretexts.org In the context of solvolysis, the KIE can help distinguish between different mechanistic pathways, such as SN1 and SN2. wikipedia.org For example, the solvolysis of N-methyl-N-phenylcarbamoyl chlorides in aqueous binary mixtures has been studied, and the Grunwald-Winstein plots show dispersion, indicating complex solvent effects. researchgate.net The kinetic solvent isotope effect (KSIE) for the solvolysis of several N,N-disubstituted carbamoyl chlorides has been measured, providing further insight into the transition state structure. researchgate.net While specific KIE studies on this compound are less common, the data from carbamoyl chlorides suggest that the mechanism is sensitive to the substituents on the nitrogen and the solvent environment. nih.govkoreascience.kr

Stability and Decomposition Mechanisms in Research Contexts

The stability of this compound is a subject of significant interest in research, particularly concerning its behavior in solution and under conditions used for purification and chemical reactions. Its decomposition pathways are primarily investigated through solvolysis and thermal studies, which reveal the influence of its molecular structure on its reactivity.

In research settings, the stability of this compound and its derivatives is highly dependent on the electronic properties of substituents on the aromatic ring. Studies involving the synthesis of related compounds, such as N-benzylanilines with electron-withdrawing groups like para-nitro (p-NO2) and para-cyano (p-CN), have shown that the resulting carbamoyl fluorides can be challenging to isolate. doi.orgyorku.ca These derivatives exhibit limited hydrolytic stability, which is attributed to the increased electrophilicity of the carbamoyl carbon atom, making them susceptible to decomposition during purification methods like column chromatography. doi.orgyorku.ca

Mechanistic investigations into the decomposition of this compound often draw comparisons with its more studied counterpart, N-phenylcarbamoyl chloride. The solvolysis of N-alkyl-N-arylcarbamoyl chlorides has been extensively studied to understand the reaction pathways. nih.gov For instance, the introduction of a phenyl group in place of an alkyl group on the nitrogen atom generally leads to a reduction in the rate of solvolysis. nih.gov This effect is thought to arise from the electron-withdrawing nature of the phenyl group, which destabilizes the carbamoyl cation intermediate that would form in a dissociative, SN1-type mechanism. nih.gov

While an SN1 mechanism is often considered for carbamoyl chlorides, there is evidence to suggest that the hydrolysis of N,N-diphenylcarbamoyl fluoride may proceed through an addition-elimination pathway. nih.gov The specific mechanism is often evaluated using the extended Grunwald-Winstein equation, which correlates solvolysis rates with solvent nucleophilicity and ionizing power. nih.govresearchgate.net For the solvolysis of N-methyl-N-phenylcarbamoyl chloride, these plots often show dispersion, indicating a complex mechanism that is sensitive to solvent properties. researchgate.net The inclusion of a term for the aromatic ring parameter has been shown to improve these correlations, highlighting the role of the phenyl group in the transition state. nih.govresearchgate.net

Another aspect of the compound's stability relates to its conformation. This compound and its unsymmetrically substituted derivatives exhibit restricted rotation around the amide C-N bond. doi.org This restricted rotation gives rise to distinct conformational isomers, or rotamers, which can often be observed and characterized using NMR spectroscopy. doi.org

The table below summarizes key research findings regarding the stability and decomposition of this compound and related compounds.

Factor InvestigatedObservationProposed Mechanism/ReasonRelevant Compound(s)Citation
Hydrolytic StabilityCarbamoyl fluorides with electron-withdrawing groups (e.g., p-NO2, p-CN) on the phenyl ring show low hydrolytic stability and decompose during chromatography.Increased electrophilicity of the carbamoyl group enhances susceptibility to nucleophilic attack by water.Substituted N-benzyl-N-phenylcarbamoyl fluorides doi.orgyorku.ca
Solvolysis MechanismThe solvolysis of N,N-diphenylcarbamoyl fluoride is suggested to have significant addition-elimination character.This contrasts with the more SN1-like character often proposed for the corresponding chlorides.N,N-Diphenylcarbamoyl fluoride nih.gov
Effect of Phenyl GroupReplacement of an N-alkyl group with an N-phenyl group reduces the rate of solvolysis.The electron-withdrawing phenyl group destabilizes the carbamoyl cation intermediate required for an SN1 pathway.N-Methyl-N-phenylcarbamoyl chloride nih.gov
Conformational StabilityThe presence of distinct rotamers is observed in NMR spectra due to restricted rotation around the N-C(acyl) bond.This is a characteristic feature of unsymmetrically substituted carbamoyl fluorides.N-benzyl-N-phenyl-carbamoyl fluoride doi.org
Thermal DecompositionGeneral thermal decomposition of fluoropolymers can produce carbonyl fluoride and hydrogen fluoride.High temperatures provide sufficient energy to break C-F and C-N bonds.Fluoropolymers (General Principle) turi.org

Spectroscopic Characterization and Structural Elucidation in Academic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed. A key feature in the NMR spectra of carbamoyl (B1232498) fluorides is the presence of rotamers, which arise from the restricted rotation around the carbamoyl C-N bond due to its partial double-bond character. This can lead to the duplication of signals for nuclei near the amide bond. yorku.ca

The ¹H NMR spectrum of N-phenylcarbamoyl fluoride (B91410) is expected to show distinct signals corresponding to the protons on the aromatic ring and the proton on the nitrogen atom (N-H). The aromatic protons typically appear in the downfield region (approximately 7.0-7.5 ppm) as a complex multiplet pattern due to spin-spin coupling between adjacent protons. The N-H proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

Due to the phenomenon of rotational isomerism (rotamers) around the C-N amide bond, it is possible to observe two distinct sets of signals for the aromatic protons, representing the cis and trans conformations relative to the carbonyl group. The rate of interconversion between these rotamers influences the appearance of the spectrum; slow interconversion on the NMR timescale results in sharp, separate signals for each rotamer. yorku.ca

Table 1: Representative ¹H NMR Data for a Related Structure (N-methyl-N-phenyl-carbamoyl fluoride) Note: This data is for a closely related compound and is presented for illustrative purposes.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
7.45 - 7.30m5HAromatic protons (Ar-H)
3.35d3HN-Methyl protons (N-CH₃)

Data sourced from a study where N-methylaniline was used as a precursor. yorku.ca In this N-methylated analog, the N-H proton is replaced by an N-CH₃ group, which appears as a doublet due to coupling with the nearby fluorine atom.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For N-phenylcarbamoyl fluoride, distinct signals are expected for the carbonyl carbon and the carbons of the phenyl ring. The carbonyl carbon (C=O) is typically observed far downfield (around 150-160 ppm) and appears as a doublet due to coupling with the directly attached fluorine atom (¹JCF).

The aromatic carbons will appear in the approximate range of 120-140 ppm. The carbon directly attached to the nitrogen (ipso-carbon) and the other substituted carbons can be distinguished from the protonated carbons. The presence of rotamers can also lead to the appearance of two separate signals for each carbon, particularly for the carbonyl and ipso-carbons, though these signals may sometimes overlap. yorku.ca

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orghuji.ac.il The chemical shift of the fluorine atom in this compound provides direct information about its electronic environment.

The spectrum is expected to show a single primary signal that is split into a doublet by the N-H proton (²JFH), if present. Further, smaller couplings to the ortho-protons of the phenyl ring may also be observed. The large chemical shift dispersion in ¹⁹F NMR makes it particularly useful for studying rotameric behavior, as the fluorine nucleus in the cis and trans rotamers often experiences a sufficiently different magnetic environment to produce two distinct signals. yorku.ca Yields of reactions producing carbamoyl fluorides can be determined using ¹⁹F NMR spectroscopy with an internal standard. researchgate.net

For unambiguous assignment of all proton and carbon signals, especially in complex molecules or where rotamers are present, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to establish the connectivity of protons within the phenyl ring, showing cross-peaks between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding carbon signal.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic transitions within a molecule, respectively, providing valuable information about the functional groups present and the conjugated systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Intensity
~3300 N-H stretch Medium
3100-3000 Aromatic C-H stretch Medium-Weak
~1720-1700 C=O stretch (Amide I) Strong
1600-1450 C=C aromatic ring stretch Medium
~1550 N-H bend (Amide II) Medium

The C=O stretching frequency in carbamoyl fluorides is typically higher than in corresponding carbamoyl chlorides or simple amides due to the high electronegativity of the fluorine atom. The strong absorption corresponding to the C-F bond stretch is also a key diagnostic feature. ucalgary.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within the molecule. For this compound, the spectrum is dominated by the absorptions of the aromatic phenyl ring. Expected absorptions include:

An intense band around 200-220 nm, corresponding to a π → π* transition of the conjugated system.

A weaker, structured band between 250-270 nm, also arising from a π → π* transition within the phenyl ring. cdnsciencepub.com

A very weak absorption at a longer wavelength corresponding to the n → π* transition of the carbonyl group's non-bonding electrons. This band is often obscured by the more intense aromatic absorptions. ucalgary.ca

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern.

For this compound (C₇H₆FNO, Molecular Weight: 139.13 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 139. The high-resolution mass spectrum would confirm the elemental composition.

The fragmentation of the molecular ion under electron ionization (EI) conditions can provide valuable structural clues. Plausible fragmentation pathways include:

Loss of a fluorine atom: [M - F]⁺ → m/z 120

Loss of a carbonyl fluoride radical: [M - COF]⁺ → [C₆H₅NH]⁺ at m/z 92

Cleavage of the N-CO bond: This can lead to the formation of the phenyl radical cation [C₆H₅]⁺ at m/z 77.

Formation of phenyl isocyanate cation: A rearrangement followed by fragmentation could lead to [C₆H₅NCO]⁺ at m/z 119.

The relative abundance of these fragment ions helps to piece together the structure of the molecule, with more stable ions typically producing more intense peaks in the spectrum. chemguide.co.uklibretexts.org

X-ray Crystallography for Solid-State Structure Determination (on related compounds)

While the specific single-crystal X-ray structure of this compound is not extensively detailed in publicly available literature, significant insights into its probable solid-state conformation and intermolecular interactions can be derived from the crystallographic analysis of closely related compounds. These include the parent carbamoyl fluoride and various phenylurea derivatives, which share key structural motifs.

Structural Insights from Carbamoyl Fluoride

The crystal structure of the parent compound, carbamoyl fluoride (NH₂COF), provides a foundational understanding of the carbamoyl fluoride moiety. researchgate.netsemanticscholar.org Studies show that the NH₂COF molecule is planar and crystallizes in the orthorhombic space group Ibam. researchgate.net A key feature is the short C-N bond length of 1.3168(13) Å, which indicates a significant degree of double-bond character resulting from the delocalization of the nitrogen lone pair. researchgate.net In the crystal lattice, molecules are interconnected through a network of N-H···O hydrogen bonds, forming planar layers. researchgate.netsemanticscholar.org

Structural Insights from Phenylurea Derivatives

Phenylurea derivatives are structurally analogous, with the fluorine atom being replaced by a substituted amino group. The crystal structure of 1-(2-aminophenyl)-3-phenylurea, for instance, reveals critical information about the orientation of the phenyl ring relative to the central carbonyl group. nih.gov In this molecule, the phenyl ring is twisted with respect to the mean plane of the –NC(=O)N– unit, exhibiting a dihedral angle of 47.0 (1)°. nih.gov This non-planar arrangement is common in such derivatives and influences the crystal packing. The packing in phenylureas is typically dominated by strong N—H⋯O hydrogen bonds that link the molecules into chains or more complex networks. nih.gov

The table below summarizes key crystallographic data for these related compounds, providing a comparative basis for understanding the structural possibilities for this compound.

Interactive Table: Crystallographic Data of Related Compounds

Compound NameChemical FormulaCrystal SystemSpace GroupUnit Cell Parameters
Carbamoyl FluorideCH₂FNOOrthorhombicIbama = 6.632 Å, b = 7.331 Å, c = 5.922 Å
1-(2-aminophenyl)-3-phenylureaC₁₃H₁₃N₃OMonoclinicP2₁/ca = 16.1742 Å, b = 4.5667 Å, c = 16.3259 Å, β = 106.548° nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are instrumental in elucidating reaction mechanisms. For the formation of N-phenylcarbamoyl fluoride (B91410), a likely synthetic route involves the reaction of phenyl isocyanate with hydrogen fluoride. Computational studies on similar reactions, such as the reaction of phenyl isocyanate with alcohols, have been performed to distinguish between stepwise and concerted pathways. researchgate.net

A stepwise mechanism would involve the formation of an intermediate, while a concerted mechanism would proceed through a single transition state. DFT calculations can map out the potential energy surface for the reaction, identifying stationary points corresponding to reactants, products, intermediates, and transition states. For the reaction of phenyl isocyanate with methanol (B129727), quantum-chemical calculations have shown the involvement of pre- and post-reaction complexes. researchgate.net A similar approach for N-phenylcarbamoyl fluoride would clarify the nature of its formation mechanism.

Table 1: Hypothetical Reaction Pathways for the Formation of this compound

PathwayDescriptionIntermediates/Transition States
Stepwise Nucleophilic attack of fluoride on the isocyanate carbon, followed by proton transfer.Zwitterionic intermediate, proton transfer transition state.
Concerted Simultaneous bond formation (C-F) and proton transfer (N-H).A single, four-membered cyclic transition state.

This table is illustrative and based on general principles of isocyanate reactivity. Specific computational studies on this compound are needed to confirm the actual mechanism.

A crucial aspect of reaction mechanism studies is the characterization of transition states and the calculation of activation energy barriers. For the reaction of phenyl isocyanate with methanol associates, the energy barrier has been shown to decrease as the degree of association of the alcohol increases. researchgate.net Similar calculations for the reaction of phenyl isocyanate with hydrogen fluoride would allow for the determination of the activation energy for the formation of this compound.

Vibrational frequency analysis is used to confirm the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state provides the activation energy barrier, which is a key determinant of the reaction rate.

Table 2: Illustrative Energy Profile Data from a DFT Calculation

SpeciesRelative Energy (kcal/mol)
Reactants (Phenyl isocyanate + HF)0.0
Pre-reaction Complex-5.2
Transition State+15.8
Post-reaction Complex-25.4
Product (this compound)-22.1

The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations on a reaction profile.

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for solvent effects either explicitly, by including individual solvent molecules, or implicitly, using a polarizable continuum model (PCM). Implicit solvation models treat the solvent as a continuous medium with a specific dielectric constant, which is a computationally efficient way to capture the bulk effects of the solvent. Studies on the reaction of phenyl isocyanate with alcohols have been conducted in various solvents, highlighting the importance of the solvent environment. acs.org The choice of solvent can affect the stability of charged intermediates and transition states, thereby altering the reaction pathway and rate.

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)

This compound possesses several rotatable bonds, leading to different possible conformations. Conformational analysis aims to identify the most stable conformers and to understand the energetic barriers between them. The planarity of the carbamoyl (B1232498) fluoride group in the parent NH₂COF suggests significant delocalization. researchgate.net For this compound, the orientation of the phenyl group relative to the carbamoyl fluoride moiety would be of interest.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide information about static structures and energies, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes the positions and velocities of the atoms as a function of time. This allows for the exploration of conformational space and the study of how the molecule behaves in a condensed phase, such as in a solvent or interacting with other molecules. While specific MD simulations on this compound are not documented, this technique is generally applicable to study the dynamics of flexible molecules. semanticscholar.org

Quantum Chemical Studies of Bonding and Charge Delocalization

Quantum chemical methods can provide a detailed picture of the bonding and electronic structure of this compound. The C-N bond in the parent carbamoyl fluoride is observed to be short, indicating significant double bond character due to the donation of the nitrogen lone pair into the C=O π* orbital. researchgate.net A similar effect is expected in this compound.

Natural Bond Orbital (NBO) analysis is a common technique used to study charge delocalization and bonding interactions. This analysis can quantify the extent of electron delocalization from the nitrogen lone pair and the phenyl ring into the carbonyl group. It can also provide information about the hybridization of the atoms and the nature of the bonds (e.g., sigma, pi). The distribution of atomic charges can also be calculated, which is important for understanding the molecule's electrostatic potential and its interactions with other molecules.

Research on N Phenylcarbamoyl Fluoride Derivatives and Analogues

Systematic Exploration of N-Substituted Carbamoyl (B1232498) Fluorides

The exploration of N-substituted carbamoyl fluorides has revealed a versatile class of compounds with significant potential in chemical and biological applications. nih.gov The synthesis of these compounds has evolved from using hazardous reagents like difluorophosgene to safer, more practical methods. organic-chemistry.orgyorku.ca

Modern synthetic strategies often employ surrogates for difluorophosgene or utilize entirely different pathways to avoid toxic intermediates. organic-chemistry.orgyorku.ca One such method involves the in-situ generation of difluorophosgene from a difluorocarbene (DFC) source, such as (triphenylphosphonio)-difluoroacetate (PDFA), and an oxidant like 4-methylpyridine (B42270) N-oxide. organic-chemistry.org This approach allows for the synthesis of a wide array of carbamoyl fluorides from secondary amines with good to excellent yields and broad functional group tolerance. organic-chemistry.orgyorku.ca

Another innovative, mild, three-step procedure starts with the carbamoylation of commercially available secondary amines using 1,1′-carbonyldiimidazole (CDI). nih.govnih.gov This is followed by alkylation to enhance the leaving group's ability and subsequent fluoride (B91410) exchange using an inorganic salt like potassium fluoride (KF). nih.govnih.gov This method is particularly advantageous as it works on a gram scale and often does not require chromatographic purification. nih.govnih.gov However, its scope is generally limited to basic and sterically unhindered secondary amines. nih.govnih.gov

Researchers have also developed an electrochemical method involving the anodic oxidation of oxamic acids in the presence of triethylamine (B128534) trihydrofluoride (Et3N·3HF) to access carbamoyl fluorides from stable and readily available precursors. acs.org

The reactivity of these compounds is of significant interest. While they are reactive electrophiles, carbamoyl fluorides exhibit sufficient stability in various solvents and aqueous buffers at neutral or acidic pH. nih.gov They serve as valuable synthetic intermediates for creating ureas, carbamates, and amides, and for participating in cross-coupling reactions. nih.govyorku.ca

Table 1: Synthesis of Various N-Substituted Carbamoyl Fluorides via CDI Activation and Fluoride Exchange
EntrySecondary AmineCarbamoyl Fluoride ProductYield (%)
1MorpholineMorpholine-4-carbonyl fluoride88
24-Methylpiperidine4-Methylpiperidine-1-carbonyl fluoride90
3PiperidinePiperidine-1-carbonyl fluoride90
44-Phenylpiperidine4-Phenylpiperidine-1-carbonyl fluoride81
54-(4-Chlorophenyl)piperazine4-(4-Chlorophenyl)piperazine-1-carbonyl fluoride55
64-(2-Fluorophenyl)piperazine4-(2-Fluorophenyl)piperazine-1-carbonyl fluoride20

Data sourced from a study on a novel synthesis method. nih.govacs.org The yields are isolated yields after column chromatography for 1-5 mmol scale reactions.

Synthesis and Reactivity of Carbamoyl Halide Analogues (e.g., Chlorides)

Carbamoyl chlorides are important analogues of carbamoyl fluorides and serve as key intermediates in both laboratory and industrial synthesis. nih.gov They are typically prepared through the reaction of a secondary amine with phosgene (B1210022) or by adding hydrogen chloride to an isocyanate. wikipedia.org

The reactivity of carbamoyl chlorides is primarily centered on nucleophilic substitution at the carbonyl carbon, leading to the replacement of the chloride ion. nih.gov They react with water to form carbamic acids, with alcohols to yield carbamates, and with amines to produce ureas. nih.govwikipedia.org Compared to typical acid chlorides, carbamoyl chlorides are less sensitive to hydrolysis due to the influence of the amino group. wikipedia.org

The primary distinction in reactivity between carbamoyl fluorides and carbamoyl chlorides lies in the nature of the carbon-halogen bond. The C-F bond is stronger and more polar than the C-Cl bond, which imparts different characteristics to the molecules. This difference makes carbamoyl fluorides an emerging class of fluorinated electrophiles with unique fluoride-enabled reactivity. researchgate.net

Transition-metal-catalyzed reactions have significantly expanded the utility of carbamoyl chlorides. rsc.org They participate in a diverse range of transformations, including cross-coupling, annulation, and C-H functionalization, providing access to complex amide-containing structures. rsc.org While research into similar transition-metal-catalyzed reactions of carbamoyl fluorides is also advancing, the field has been historically dominated by their chloride counterparts. rsc.org

Table 2: Comparison of Carbamoyl Fluorides and Chlorides
FeatureCarbamoyl FluoridesCarbamoyl Chlorides
Synthesis Often requires specialized fluorinating agents or difluorophosgene surrogates. organic-chemistry.orgresearchgate.netCommonly synthesized using phosgene or from isocyanates and HCl. wikipedia.org
C-X Bond Strong, polar C-F bond.Weaker, less polar C-Cl bond.
Stability Generally stable in aqueous buffers (acidic/neutral pH). nih.govLess sensitive to hydrolysis than typical acid chlorides, but reactive. wikipedia.org
Reactivity Used in cross-coupling reactions; unique fluoride-enabled reactivity. yorku.caresearchgate.netWidely used in transition-metal-catalyzed cross-coupling and C-H functionalization. rsc.org
Key Intermediate Serve as building blocks for valuable amides and heterocycles. researchgate.netPrecursors for pesticides, pharmaceuticals, and other fine chemicals. wikipedia.org

Carbamoyl Derivatives Incorporating Sulfur (e.g., Sulfenyl Chlorides, Disulfides)

The incorporation of sulfur into the carbamoyl framework gives rise to thiocarbamoyl derivatives, which have distinct chemical properties and applications. These compounds are often synthesized by reacting an aminomethyl-dimethyl-phosphine oxide with corresponding isothiocyanates. tandfonline.comtandfonline.com

Nitrogen-sulfur-containing heterocycles are of significant interest in medicinal chemistry due to their broad spectrum of biological activities and favorable toxicity profiles. openmedicinalchemistryjournal.com The structural flexibility and specificity of molecules like benzothiazines, which can be considered complex sulfur-containing cyclic analogues, highlight the importance of the nitrogen-sulfur axis in molecular design. openmedicinalchemistryjournal.com

While direct analogues like N-phenylcarbamoyl sulfenyl chloride are not extensively documented in the provided context, the synthesis of related structures demonstrates the chemical feasibility. For instance, research has been conducted on carbamoyl and thiocarbamoyl derivatives of N-benzyl-aminomethyl-dimethyl-phosphine oxide, creating a series of novel phosphorus-containing ureas and thioureas. tandfonline.com The synthesis involves the interaction of the phosphine (B1218219) oxide with various isocyanates or isothiocyanates. tandfonline.com

Furthermore, solid formulations containing 6,7-unsaturated-7-carbamoyl morphinan derivatives have been stabilized using sulfur-containing amino acids, indicating the compatible and potentially synergistic relationship between carbamoyl moieties and sulfur-containing compounds in complex formulations. wipo.int

Integration of the Phenylcarbamoyl Moiety into Complex Molecular Architectures (e.g., Ciprofloxacin Derivatives)

The phenylcarbamoyl moiety can be incorporated into larger, more complex molecules to modify their properties and biological activities. A notable example is the derivatization of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. bdpsjournal.org The secondary amine of the piperazine ring in ciprofloxacin is a common site for chemical modification. bdpsjournal.orgnih.gov

Researchers have synthesized novel derivatives of ciprofloxacin by conjugating it with 4-(arylcarbamoyl)benzyl groups. researchgate.net This modification aims to enhance antibacterial potency and overcome growing bacterial resistance. researchgate.net The substitution at the N-4 position of the piperazinyl ring is known to improve physicochemical characteristics, such as lipophilicity, and can broaden the activity spectrum, particularly against Gram-positive bacteria, while maintaining activity against Gram-negative pathogens. researchgate.net

The synthesis of these complex architectures typically involves creating an amide bond between the piperazinyl nitrogen of ciprofloxacin and a carboxylic acid functional group on the phenylcarbamoyl-containing fragment. These modifications have led to compounds with enhanced antibacterial and, in some cases, antifungal activities compared to the parent drug. bdpsjournal.org For instance, certain acyl derivatives of ciprofloxacin have shown more potent activity against Gram-negative bacteria than ciprofloxacin itself. bdpsjournal.org

Table 3: Antibacterial Activity of Selected Ciprofloxacin Derivatives
CompoundMoietyActivity vs. S. aureus (MIC, µg/mL)Activity vs. E. coli (MIC, µg/mL)
CiprofloxacinParent Drug0.0300.125
Derivative 2 Oxadiazole0.062-
Derivative 6 Oxadiazole0.0310.125
Derivative VI Amide0.060.18

MIC (Minimum Inhibitory Concentration) values indicate the potency of the compounds. A lower MIC value signifies higher antibacterial activity. Data sourced from studies on ciprofloxacin derivatives. nih.govresearchgate.net

Development of N-Fluoroalkyl Carbamoyl Fluorides as Building Blocks

The introduction of fluoroalkyl groups, such as trifluoromethyl (CF3) or difluoromethyl (CF2H), onto the nitrogen atom of carbamoyl fluorides creates a class of highly valuable and robust building blocks for organic synthesis. researchgate.net These N-fluoroalkyl carbamoyl fluorides are bench-stable and can be readily diversified into a wide range of N-CF3 and N-CF2H amides, carbamates, thiocarbamates, and ureas—compounds that were previously difficult to access. researchgate.netresearchgate.net

The synthesis of these building blocks has been a focus of recent research, leading to operationally simple and efficient methods. researchgate.net For example, N-CF3 carbamoyl fluorides can be prepared and subsequently used in nickel-catalyzed coupling reactions with alkynyl silanes to produce N-trifluoromethyl alkynamides, a previously untapped class of molecules. researchgate.net

These N-fluoroalkylated building blocks are remarkably stable and compatible with numerous downstream chemical transformations. researchgate.netresearchgate.net Their development opens the door to exploring new chemical space, allowing for the incorporation of the unique properties of fluoroalkyl groups into complex functional molecules, which is of high interest in pharmaceutical and agrochemical research. researchgate.netresearchgate.net

Applications of N Phenylcarbamoyl Fluoride in Advanced Chemical Synthesis

Role as a Versatile Synthetic Building Block

N-Phenylcarbamoyl fluoride (B91410) serves as an exceptional building block in organic synthesis due to the distinct reactivity of the C-F bond. thieme-connect.de It is more stable and selective than its carbamoyl (B1232498) chloride counterpart, making it a valuable reagent for constructing complex molecular architectures. nih.gov Its utility is demonstrated in the synthesis of a variety of important organic compounds, including ureas, carbamates, thiocarbamates, and amides. nih.gov

The compound's versatility stems from its ability to participate in transition-metal-catalyzed cross-coupling reactions, where the carbamoyl fluoride group acts as a viable coupling partner. yorku.ca For instance, nickel-catalyzed reactions have been developed that allow for the coupling of carbamoyl fluorides with silylated nucleophiles. This methodology provides a base-free pathway to synthesize ureas, carbamates, and alkynamides in moderate to excellent yields. The reaction is driven by the formation of a stable fluorosilane byproduct, which provides the thermodynamic force for the transformation. yorku.ca

Furthermore, N-phenylcarbamoyl fluoride and its derivatives can be used in cyclization reactions to form heterocyclic compounds. For example, nickel-catalyzed intramolecular cyclization of carbamoyl fluorides containing unactivated alkenes can produce N-substituted pyrrolidones. yorku.ca This highlights its role in building complex cyclic systems, which are common motifs in pharmaceuticals and natural products.

Below is a table summarizing selected synthetic applications of this compound derivatives as building blocks.

Reaction TypeReactantsCatalyst/ConditionsProductReference
Cross-CouplingCarbamoyl fluoride, Silylated nucleophileNickel catalyst, Phenanthroline ligandUrea, Carbamate (B1207046), or Alkynamide yorku.ca
Intramolecular CyclizationAlkene-containing carbamoyl fluorideNickel catalystN-substituted pyrrolidone yorku.ca
Amide SynthesisCarbamoyl fluoride, Organometallic reagentN/AAmide nih.gov
Urea SynthesisCarbamoyl fluoride, AmineN/ASubstituted Urea nih.gov

Reagent in Protein Synthesis and Modification Methodologies

The introduction of fluorine into amino acids and proteins is a powerful strategy to enhance their physicochemical properties, such as stability and hydrophobicity, without significantly altering their structure and function. nih.govnyu.edu While direct applications of this compound in this area are emerging, the broader class of carbamoyl fluorides serves as a platform for such modifications.

Fluorinated amino acids are valuable tools in protein design and can be incorporated into peptides to create structures with enhanced thermal and chemical stability. nih.gov The carbamoyl fluoride moiety can be used to introduce a fluorinated functional group onto an amino acid or peptide backbone. The development of methods to incorporate non-natural amino acids into proteins biosynthetically is expanding the potential for using fluorinated building blocks derived from reagents like this compound. nih.govrsc.org

The reactivity of carbamoyl fluorides makes them suitable for site-selective modification of proteins. They can react with nucleophilic residues on a protein's surface, such as lysine (B10760008) or cysteine, to form stable carbamate linkages. This covalent modification can be used to attach probes for studying protein dynamics or to introduce new functionalities that alter the protein's biological activity. rsc.org The stability of carbamoyl fluorides in aqueous environments at neutral or acidic pH is a significant advantage for biological applications. nih.gov

Precursor for Functional Groups and Protecting Groups

This compound is a valuable precursor for the synthesis of other functional groups. The carbamoyl fluoride itself can be readily converted into amides, carbamates, thiocarbamates, and ureas through reactions with appropriate nucleophiles. nih.gov This reactivity makes it a useful intermediate in multi-step syntheses where the carbamoyl moiety is installed early and later converted to the desired functionality.

A significant application in this context is its role in forming protecting groups for amines. organic-chemistry.org The amino group of a molecule can be reacted with a phosgene (B1210022) equivalent to form a carbamate, which protects the amine from participating in subsequent reactions. The resulting N-substituted carbamate is generally stable to a range of reaction conditions. This compound can be seen as a reagent that delivers the "phenylcarbamoyl" protecting group. The stability and specific cleavage conditions of the carbamate depend on the nature of the substituents. organic-chemistry.org For example, certain carbamates can be removed under acidic or basic conditions, allowing for selective deprotection in complex syntheses. organic-chemistry.org

The table below illustrates the transformation of the carbamoyl fluoride group into other key functional groups.

Starting MaterialReagentResulting Functional GroupReference
This compoundAlcohol/PhenolCarbamate yorku.ca
This compoundThiolThiocarbamate nih.gov
This compoundAmineUrea nih.gov
This compoundGrignard ReagentAmide nih.gov

Application in Radiochemistry (e.g., ¹⁸F/¹⁹F Isotopic Exchange)

One of the most advanced applications of fluorine-containing compounds is in the field of Positron Emission Tomography (PET), a powerful molecular imaging technique. nih.gov The radionuclide fluorine-18 (B77423) (¹⁸F) is widely used for preparing radiopharmaceuticals due to its favorable decay properties. nih.gov this compound and related aromatic fluorides are important substrates for ¹⁸F-labeling via ¹⁸F/¹⁹F isotopic exchange (IE). nih.govresearchgate.net

In this method, a non-radioactive molecule containing a stable ¹⁹F atom is treated with a source of radioactive [¹⁸F]fluoride. researchgate.net An exchange reaction occurs where the ¹⁹F atom on the molecule is swapped for an ¹⁸F atom, thereby radiolabeling the compound. nih.gov This approach is attractive because it allows for the late-stage labeling of a fully assembled molecule without altering its chemical structure. researchgate.net

Aromatic ¹⁸F/¹⁹F exchange reactions are typically performed in aprotic solvents at elevated temperatures and require activation of the aromatic ring by electron-withdrawing groups. researchgate.netuchicago.edu The carbamoyl group can influence the electronic properties of the phenyl ring, affecting the efficiency of the exchange. While this method can result in lower specific activity compared to direct nucleophilic substitution, it offers a simple and rapid labeling procedure for certain applications. uchicago.edumdpi.com Research has shown that electron-deficient polyfluorinated compounds are more amenable to isotopic exchange, sometimes even at room temperature. researchgate.net

General Contributions to Organofluorine Compound Synthesis

The synthesis of organofluorine compounds is a cornerstone of modern medicinal and agrochemical research. cas.cn Approximately 20% of all pharmaceuticals contain at least one fluorine atom. cas.cn The development of new and efficient methods for synthesizing carbamoyl fluorides, including this compound, has significantly contributed to the broader field of organofluorine chemistry. organic-chemistry.orgresearchgate.net

Historically, the synthesis of carbamoyl fluorides involved hazardous reagents like phosgene derivatives. nih.gov Recent advancements have focused on safer and more practical alternatives, such as the use of difluorophosgene surrogates generated in situ from difluorocarbene and pyridine (B92270) N-oxides. organic-chemistry.org Other innovative methods include the deoxyfluorination of CO2 or the anodic oxidation of oxamic acids. nih.govresearchgate.net These developments not only make this compound and its analogs more accessible but also expand their utility in organic synthesis. organic-chemistry.org

As versatile fluorinated building blocks, carbamoyl fluorides provide chemists with reliable tools to introduce fluorine and nitrogen-containing functionalities into molecules. nih.govbeilstein-journals.org Their unique stability and reactivity profile ensure their continued importance in the construction of novel, fluorinated molecules with potential applications in various areas of science and technology. thieme-connect.de

Emerging Research Directions and Future Prospects

Exploration of Underexplored Reactivity Modes

While the fundamental reactivity of N-phenylcarbamoyl fluoride (B91410) as a carbamoylating agent is established, there remain several underexplored reactivity modes that present exciting opportunities for future investigation. Current research has largely focused on its reactions with simple nucleophiles. However, its potential in more complex transformations is an area ripe for exploration.

Future research is expected to delve into the following areas:

Radical Reactions: The involvement of N-phenylcarbamoyl fluoride in radical-mediated processes is a nascent area. Investigating its ability to undergo radical generation and subsequent coupling reactions could lead to novel methods for the formation of C-N bonds and the synthesis of complex amides.

[2+2] Cycloadditions: The carbonyl group within the this compound moiety could potentially participate in [2+2] cycloaddition reactions with electron-rich alkenes or alkynes under photochemical or thermal conditions. This would provide a direct route to novel four-membered heterocyclic rings containing a gem-difluoroamino group.

Decarbonylative Coupling: Exploring the decarbonylative coupling of this compound would offer a new strategy for the direct formation of C-N bonds, where the carbonyl group is extruded. This would be a valuable transformation for the synthesis of substituted anilines.

Development of Novel Catalytic Systems for Carbamoyl (B1232498) Fluoride Transformations

The development of efficient catalytic systems for the transformation of this compound is a key area of ongoing research. While some progress has been made, particularly with transition metal catalysis, there is considerable scope for innovation.

Recent studies have demonstrated the utility of nickel catalysts in the cross-coupling reactions of carbamoyl fluorides. yorku.ca For instance, N-methyl-N-phenyl carbamoyl fluoride has been employed as a model substrate in the development of nickel-catalyzed cross-coupling reactions with silylated nucleophiles. yorku.ca This approach has been successful in synthesizing ureas, carbamates, and alkynamides in moderate to excellent yields. yorku.ca The thermodynamic driving force for this reaction is the formation of a strong silicon-fluorine bond. yorku.ca

Future research in this area will likely focus on:

Earth-Abundant Metal Catalysis: Expanding the range of catalysts beyond precious metals to include more abundant and cost-effective alternatives like iron, copper, and cobalt is a significant goal.

Asymmetric Catalysis: The development of enantioselective catalytic transformations of this compound would be a major breakthrough, enabling the synthesis of chiral amides and other valuable molecules.

Photoredox Catalysis: The use of photoredox catalysis to activate this compound under mild conditions is a promising avenue. This could enable transformations that are not accessible through traditional thermal methods.

Table 1: Catalytic Systems for Carbamoyl Fluoride Transformations

Catalyst System Reactant Product Yield Reference
Nickel/Phenanthroline Ligand N-methyl-N-phenyl carbamoyl fluoride and Silylated Nucleophiles Ureas, Carbamates, Alkynamides Moderate to Excellent yorku.ca

Synthesis of Novel N-Carbonyl Fluoride Motifs with Tunable Properties

The synthesis of novel N-carbonyl fluoride motifs, with this compound as a foundational structure, is crucial for expanding the scope of their applications. By introducing various substituents onto the phenyl ring, it is possible to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and physical characteristics.

Future synthetic efforts are anticipated to target:

Electronically Diverse N-Aryl Carbamoyl Fluorides: The synthesis of a library of N-aryl carbamoyl fluorides with electron-donating and electron-withdrawing groups on the aromatic ring will allow for a systematic study of their reactivity.

Heterocyclic Carbamoyl Fluorides: The incorporation of heterocyclic scaffolds in place of the phenyl ring would introduce new functionalities and potential biological activities.

Fluorinated N-Aryl Carbamoyl Fluorides: The introduction of additional fluorine atoms or fluorinated groups onto the phenyl ring could lead to materials with unique properties, such as enhanced thermal stability and lipophilicity.

Computational Design and Prediction of New Carbamoyl Fluoride Chemistry

Computational chemistry is poised to play an increasingly important role in guiding the experimental exploration of this compound chemistry. Density Functional Theory (DFT) calculations and other computational methods can provide valuable insights into reaction mechanisms, predict reactivity, and aid in the design of new catalysts and substrates.

Future computational studies are expected to address:

Reaction Mechanism Elucidation: Detailed computational analysis of reaction pathways can help to understand the intricate details of catalytic cycles and predict the outcomes of new reactions.

Catalyst Design: Computational screening of potential catalysts and ligands can accelerate the discovery of more efficient and selective catalytic systems for the transformation of this compound.

Prediction of Molecular Properties: Computational methods can be used to predict the physical and chemical properties of novel N-carbonyl fluoride motifs, aiding in the design of molecules with specific desired characteristics.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The unique properties of fluorinated compounds, including their high thermal stability, chemical resistance, and low surface energy, make them attractive for applications in materials science. nih.gov this compound and its derivatives represent a class of monomers that could be utilized in the synthesis of novel fluorinated polymers.

Future interdisciplinary research is likely to explore:

Fluorinated Polymer Synthesis: The polymerization of this compound derivatives could lead to the development of new high-performance polymers with tailored properties for applications in areas such as electronics, aerospace, and coatings.

Surface Modification: The ability of fluorinated compounds to modify surface properties could be exploited by grafting this compound onto various substrates to create hydrophobic and oleophobic surfaces.

Development of Functional Materials: The incorporation of the this compound motif into more complex molecular architectures could lead to the development of new functional materials, such as liquid crystals and organic electronics.

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